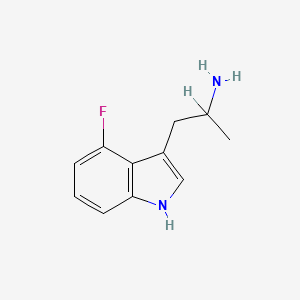
1-(4-fluoro-1H-indol-3-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluoro-1H-indol-3-yl)propan-2-amine is a useful research compound. Its molecular formula is C11H13FN2 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant Effects
Research has indicated that compounds similar to 1-(4-fluoro-1H-indol-3-yl)propan-2-amine exhibit significant antidepressant-like effects. A study demonstrated that derivatives of this compound could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .
Inhibition of Phosphodiesterase Enzymes
A notable application is its role as an inhibitor of phosphodiesterase enzymes, particularly PDE9A. Compounds derived from this compound have shown promising results in inhibiting PDE9A activity, which is associated with neuroprotective effects and cognitive enhancement in models of neurodegenerative diseases .
Study on Antimicrobial Activity
In a comparative study, various indole derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL, showcasing the potential of indole-based compounds in developing new antimicrobial agents .
Neuroprotective Effects
Another significant study investigated the neuroprotective properties of indole derivatives, including this compound. The findings suggested that these compounds could mitigate neurodegeneration in animal models by modulating tau protein phosphorylation, thereby providing insights into their potential use in treating Alzheimer's disease .
Propiedades
Fórmula molecular |
C11H13FN2 |
|---|---|
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
1-(4-fluoro-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C11H13FN2/c1-7(13)5-8-6-14-10-4-2-3-9(12)11(8)10/h2-4,6-7,14H,5,13H2,1H3 |
Clave InChI |
CHLNKUWBOUNNDU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CNC2=C1C(=CC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















